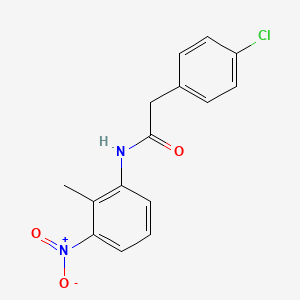
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of novel drugs. This compound is commonly referred to as "CNMA" and is a member of the acetamide family of compounds. CNMA has been found to exhibit several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In
作用機序
The exact mechanism of action of CNMA is not fully understood. However, studies have suggested that CNMA may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CNMA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CNMA has been found to exhibit several interesting biochemical and physiological effects. In animal models of inflammation and pain, CNMA has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CNMA has also been found to reduce the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. In addition, CNMA has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using CNMA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, CNMA has been extensively studied for its biological properties, making it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation of using CNMA in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects in some cell types.
将来の方向性
There are several future directions for the study of CNMA. One area of research could focus on the development of novel drugs based on the structure of CNMA, particularly for the treatment of inflammation, pain, and cancer. Another area of research could focus on the elucidation of the exact mechanism of action of CNMA, as well as the identification of its molecular targets. Finally, future studies could investigate the potential use of CNMA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成法
CNMA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield CNMA. Other methods of synthesis include the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
CNMA has been extensively studied for its potential use in the development of novel drugs. One area of research has focused on the anti-inflammatory and analgesic properties of CNMA. Studies have shown that CNMA exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. CNMA has also been found to exhibit anti-cancer activity, particularly against breast cancer cells. In addition, CNMA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLRIFUBURMJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
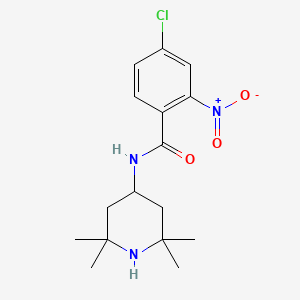
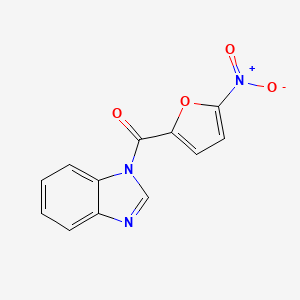
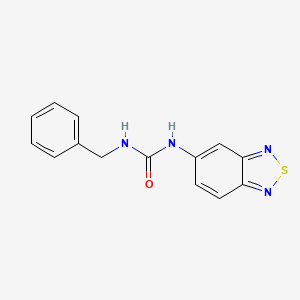



![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
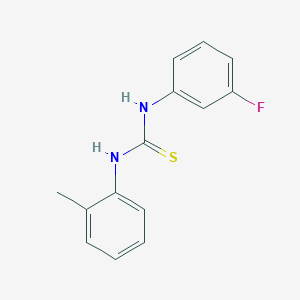
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)